2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-
Overview
Description
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 236.27 g/mol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, involves several steps. One common synthetic route includes the reaction of 3-methyl-4-nitrobenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux for several hours . Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Chemical Reactions Analysis
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, involves its interaction with specific molecular targets and pathways. For example, in its role as an antiepileptic drug, it is believed to modulate neurotransmitter release by binding to synaptic vesicle proteins, thereby stabilizing neuronal activity.
Comparison with Similar Compounds
2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, can be compared with other similar compounds, such as:
1-methyl-2-pyrrolidinemethanol: This compound has a similar structure but lacks the nitro and methyl groups on the phenyl ring.
2-methyl-3-(1-pyrrolidinyl)aniline: This compound has a pyrrolidine ring attached to an aniline moiety, differing in the position and type of substituents.
The uniqueness of 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)-, lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R)-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9-7-10(4-5-12(9)14(16)17)13-6-2-3-11(13)8-15/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTIEBVXOHBMFM-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCC[C@@H]2CO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197098 | |
Record name | 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-51-3 | |
Record name | 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260617-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinemethanol, 1-(3-methyl-4-nitrophenyl)-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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